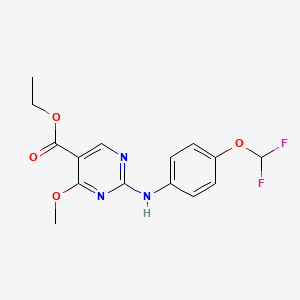
Ethyl 2-((4-(difluoromethoxy)phenyl)amino)-4-methoxypyrimidine-5-carboxylate
Cat. No. B8518685
M. Wt: 339.29 g/mol
InChI Key: UPNWXCGSRXQBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08841301B2
Procedure details


A solution of ethyl 2-((4-(difluoromethoxy)phenyl)amino)-4-methoxypyrimidine-5-carboxylate (0.37 g, 1.090 mmol) in THF (11 mL) was cooled to −78° C. and DIBAL-H (4.36 mL, 4.36 mmol) was added. The cold bath was removed and mixture was stirred for 1.5 h while warming to room temperature. The reaction mixture was diluted with THF (30 mL) and quenched with Na2SO4.10H2O, followed by a few drops of water. After stirring at room temperature for 18 h, the mixture was filtered through a pad of celite topped with silica gel. The pad was washed several times with methanol and the filtrate was concentrated. The residue was purified by flash chromatography on silica gel using 30-100% ethyl acetate in hexanes. The desired fractions were concentrated to give (2-((4-(difluoromethoxy)phenyl)amino)-4-methoxypyrimidin-5-yl)methanol as an off-white solid (0.3 g, 93%). 1H NMR (400 MHz, DMSO-d6) δ ppm 9.57 (s, 1H), 8.16 (s, 1H), 7.89-7.67 (m, 2H), 7.38-6.83 (m, 3H), 4.98 (t, J=5.5 Hz, 1H), 4.36 (d, J=5.5 Hz, 2H), 3.95 (s, 3H). LCMS: R.T.=0.70; [M+H]+=298.2.
Quantity
0.37 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[F:1][CH:2]([F:24])[O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]2[N:16]=[C:15]([O:17][CH3:18])[C:14]([C:19](OCC)=[O:20])=[CH:13][N:12]=2)=[CH:6][CH:5]=1.CC(C[AlH]CC(C)C)C>C1COCC1>[F:24][CH:2]([F:1])[O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]2[N:16]=[C:15]([O:17][CH3:18])[C:14]([CH2:19][OH:20])=[CH:13][N:12]=2)=[CH:6][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.37 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(OC1=CC=C(C=C1)NC1=NC=C(C(=N1)OC)C(=O)OCC)F
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
4.36 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
mixture was stirred for 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cold bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was diluted with THF (30 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with Na2SO4.10H2O
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature for 18 h
|
|
Duration
|
18 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through a pad of celite
|
WASH
|
Type
|
WASH
|
|
Details
|
The pad was washed several times with methanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography on silica gel using 30-100% ethyl acetate in hexanes
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The desired fractions were concentrated
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(OC1=CC=C(C=C1)NC1=NC=C(C(=N1)OC)CO)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.3 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
